PEPTIDE F9
PEPTIDE F9
Brand Name:
Vulcanchem
CAS No.:
117609-40-2
VCID:
VC0052531
InChI:
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1
SMILES:
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N
Molecular Formula:
C110H175N31O27S2
Molecular Weight:
2427.92
PEPTIDE F9
CAS No.: 117609-40-2
Main Products
VCID: VC0052531
Molecular Formula: C110H175N31O27S2
Molecular Weight: 2427.92
CAS No. | 117609-40-2 |
---|---|
Product Name | PEPTIDE F9 |
Molecular Formula | C110H175N31O27S2 |
Molecular Weight | 2427.92 |
Standard InChI | InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
Standard InChIKey | HEQUMMZYKCANDX-UXUBFTNCSA-N |
SMILES | CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume